molecular formula C14H11NO4 B2676538 2-(Benzyloxy)-5-nitrobenzaldehyde CAS No. 204130-60-9

2-(Benzyloxy)-5-nitrobenzaldehyde

Cat. No.: B2676538
CAS No.: 204130-60-9
M. Wt: 257.245
InChI Key: XSMKSIYWHANRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-5-nitrobenzaldehyde is an organic compound with the molecular formula C14H11NO4 It is characterized by a benzaldehyde core substituted with a benzyloxy group at the second position and a nitro group at the fifth position

Scientific Research Applications

2-(Benzyloxy)-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of various functionalized compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Future Directions

The future directions for the study of “2-(Benzyloxy)-5-nitrobenzaldehyde” could involve further exploration of its synthesis, chemical reactions, and potential applications. For example, UV-induced conformational changes in a benzyloxy fragment for a matrix-isolated compound have been reported . Further studies on the Wittig rearrangement of such systems could also be of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-nitrobenzaldehyde typically involves the nitration of 2-(benzyloxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(benzyloxy)-5-nitrobenzoic acid.

    Reduction: Formation of 2-(benzyloxy)-5-aminobenzaldehyde.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzyloxy group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical processes, making the compound useful in different research and industrial applications.

Comparison with Similar Compounds

  • 2-(Benzyloxy)benzaldehyde
  • 2-(Benzyloxy)-5-aminobenzaldehyde
  • 2-(Benzyloxy)-4-nitrobenzaldehyde

Comparison: 2-(Benzyloxy)-5-nitrobenzaldehyde is unique due to the specific positioning

Properties

IUPAC Name

5-nitro-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMKSIYWHANRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In an argon atmosphere, 5-nitrosalicylaldehyde (334 mg, 2.00 mmol) was dissolved in dimethyformamide (5 mL), and the solution was mixed with benzyl bromide (0.238 mL, 2.00 mmol) and sodium hydride (88 mg, 2.4 mmol), followed by stirring at 70° C. for 13 hours. The reaction solution was cooled with ice, and water was added, and then the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was triturated with diisopropyl ether to obtain 2-benzyloxy-5-nitrobenzaldehyde (337 mg, 66%).
Quantity
334 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.238 mL
Type
reactant
Reaction Step Two
Quantity
88 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.